N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Imidazo[2,1-b]thiazoles are a class of compounds that have been investigated for their potential pharmaceutical applications . They are known to exhibit a broad range of biological activities, including anticancer, antiinflammatory, antimicrobial, and antibacterial effects .
Synthesis Analysis
The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Scientific Research Applications
Synthesis and Characterization
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide is a compound that can be synthesized through various chemical routes involving thiazole derivatives. One method involves the chemoselective thionation-cyclization of highly functionalized enamides, leading to the introduction of ester, N-substituted carboxamide, or peptide functionalities in thiazoles. This process is facilitated by Lawesson's reagent, which aids in the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showing the versatility of thiazole chemistry in synthesizing complex molecules (Kumar, Parameshwarappa, & Ila, 2013). Additionally, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their potential in various applications, including their anticancer activity against different cancer cell lines, highlighting the biomedical relevance of such compounds (Cai et al., 2016).
Anticancer Activity
The anticancer potential of thiazole derivatives is a significant area of research. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activity, showcasing the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Thiazole derivatives also show promise in antimicrobial and anti-inflammatory applications. For example, a series of isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole demonstrated broad-spectrum anthelmintic activity, suggesting their potential use in treating infections caused by nematodes, cestodes, and trematodes (Brewer et al., 1987). Furthermore, antiinflammatory activity has been observed in 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, highlighting their potential in developing new anti-inflammatory drugs (Lantos et al., 1984).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that compounds with similar structures, such as imidazothiazole derivatives, have been shown to undergo reactions leading to the formation of various products . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
For instance, some NSAIDs, which have similar structures, inhibit the biosynthesis of prostaglandins
Result of Action
Compounds with similar structures have shown various biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-8-15(23-10-11)16(21)18-13-5-3-2-4-12(13)14-9-20-6-7-22-17(20)19-14/h2-5,8-10H,6-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBKKWXCHEDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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